Cas no 32045-79-7 (1-Propanone,1-[1,1'-biphenyl]-4-yl-2,3-dibromo-3-phenyl-)
32045-79-7 structure
Product Name:1-Propanone,1-[1,1'-biphenyl]-4-yl-2,3-dibromo-3-phenyl-
CAS-nummer:32045-79-7
MF:C21H16Br2O
MW:444.15914440155
CID:306128
PubChem ID:316999
Update Time:2025-04-19
1-Propanone,1-[1,1'-biphenyl]-4-yl-2,3-dibromo-3-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Propanone,1-[1,1'-biphenyl]-4-yl-2,3-dibromo-3-phenyl-
- 2,3-dibromo-3-phenyl-1-(4-phenylphenyl)propan-1-one
- 1-(biphenyl-4-yl)-2,3-dibromo-3-phenylpropan-1-one
- NSC-246089
- NSC246089
- DTXSID00311860
- 32045-79-7
-
- Inchi: 1S/C21H16Br2O/c22-19(17-9-5-2-6-10-17)20(23)21(24)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20H
- InChI-sleutel: ODBKMFWGUVMISI-UHFFFAOYSA-N
- LACHT: BrC(C1C=CC=CC=1)C(C(C1C=CC(C2C=CC=CC=2)=CC=1)=O)Br
Berekende eigenschappen
- Exacte massa: 441.95678
- Monoisotopische massa: 441.957
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 5
- Complexiteit: 391
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.3
- Topologisch pooloppervlak: 17.1Ų
Experimentele eigenschappen
- Dichtheid: 1.526
- Kookpunt: 513.6°C at 760 mmHg
- Vlampunt: 108.6°C
- Brekindex: 1.644
- PSA: 17.07
- LogboekP: 6.43600
1-Propanone,1-[1,1'-biphenyl]-4-yl-2,3-dibromo-3-phenyl- Gerelateerde literatuur
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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